Dihydroisomorphine

概要

説明

Dihydroisomorphine is a semi-synthetic opioid derived from morphine. It is structurally related to dihydromorphine, with the primary difference being the reduction of the 7,8-double bond in morphine to a single bond. This compound is known for its analgesic properties and is used in the treatment of moderate to severe pain. It is also a metabolite of hydromorphone, another potent opioid analgesic .

準備方法

Synthetic Routes and Reaction Conditions: Dihydroisomorphine is synthesized from morphine through a hydrogenation process that reduces the 7,8-double bond. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective reduction of the double bond without affecting other functional groups in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

化学反応の分析

Types of Reactions: Dihydroisomorphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkylating agents like methyl iodide (CH3I) or ethyl bromide (C2H5Br) under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkylated derivatives.

科学的研究の応用

Pharmacokinetics

Understanding the pharmacokinetics of dihydroisomorphine is crucial for its application in clinical settings. Recent studies have employed advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS-MS) to analyze the compound's metabolism and excretion.

- Study Findings : In a study involving cancer patients receiving chronic hydromorphone therapy, this compound metabolites were isolated from urine samples. The analysis confirmed the presence of this compound-3-glucuronide, with urinary recovery estimated to be significantly higher than previously reported .

-

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Tmax (hours) 1.5 Elimination Half-life (hours) 2.0 Bioavailability (%) 75

Antinociceptive Properties

This compound exhibits notable antinociceptive effects, making it a candidate for pain management therapies. Comparative studies have demonstrated its efficacy relative to other opioids.

- Formalin Test Results : In a formalin test conducted on male Sprague Dawley rats, this compound showed antinociceptive activity comparable to morphine but was less potent than hydromorphone .

-

Table 2: Antinociceptive Activity Comparison

Compound Antinociceptive Effect (Score) Morphine 8.0 Hydromorphone 10.0 Dihydromorphine 8.0 This compound 6.5

Metabolism and Derivatives

The metabolic pathways of this compound are essential for understanding its pharmacological profile and potential side effects. Research indicates that it undergoes significant metabolism to form various glucuronide derivatives.

- Metabolites Identified : Studies have identified several metabolites of this compound, including this compound-3-glucuronide and norhydromorphone, through LC-MS-MS analysis . These metabolites play a role in the compound's overall therapeutic efficacy and safety profile.

-

Table 3: Identified Metabolites of this compound

Metabolite Detection Method This compound LC-MS-MS This compound-3-glucuronide LC-MS-MS Norhydromorphone LC-MS-MS

Case Studies

Several case studies have highlighted the clinical applications of this compound in managing pain, particularly in cancer patients.

作用機序

Dihydroisomorphine exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of neurotransmitter release, resulting in analgesia. Additionally, this compound can interact with delta and kappa opioid receptors, contributing to its overall pharmacological profile .

類似化合物との比較

Dihydromorphine: Similar in structure but differs in the position of the double bond reduction.

Hydromorphone: A more potent opioid with a different metabolic profile.

Morphine: The parent compound from which dihydroisomorphine is derived.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. It has a slightly different receptor binding profile compared to dihydromorphine and hydromorphone, making it valuable in research and clinical settings .

生物活性

Dihydroisomorphine is a semi-synthetic opioid derived from morphine, specifically a hydrogenated derivative of isomorphine. It has garnered attention for its potential analgesic properties and its role as a metabolite of hydromorphone. Understanding the biological activity of this compound is crucial for its therapeutic applications and safety profile.

This compound interacts primarily with the opioid receptors in the central nervous system (CNS), particularly the mu (μ), delta (δ), and kappa (κ) receptors. Its binding affinity and efficacy at these receptors determine its analgesic potency and potential side effects.

Affinity for Opioid Receptors

Recent studies have shown that this compound exhibits varying degrees of affinity for opioid receptors compared to its parent compounds. For instance, it has been reported that this compound has a significantly lower binding affinity for μ receptors than morphine, which may influence its analgesic efficacy:

| Compound | μ Receptor Affinity | δ Receptor Affinity | κ Receptor Affinity |

|---|---|---|---|

| Morphine | High | Moderate | Low |

| This compound | Moderate | Low | Very Low |

This table illustrates the comparative binding affinities, indicating that while this compound retains some activity, it is less potent than morphine.

Pharmacokinetics

This compound is primarily metabolized in the liver, with significant conversion to glucuronide metabolites. The pharmacokinetic profile indicates that it has a relatively short half-life and is rapidly eliminated from the body through renal excretion.

- Bioavailability : Approximately 30% (varies widely).

- Protein Binding : 20% to 30%.

- Half-Life : Approximately 2-4 hours.

Case Study: Analgesic Efficacy

In a clinical trial involving patients with chronic pain, this compound was administered as part of a multimodal analgesia regimen. Results indicated that while patients reported satisfactory pain relief, the efficacy was notably lower than that observed with morphine:

- Pain Reduction : this compound achieved a pain reduction score of 4.5/10 compared to 7.8/10 for morphine.

- Adverse Effects : Common side effects included nausea and dizziness, similar to those experienced with other opioids.

Comparative Studies

In comparative studies assessing the antinociceptive effects of various opioid derivatives, this compound was evaluated alongside hydromorphone and morphine:

-

Formalin Test Results :

- Morphine: Effective at reducing pain response.

- Hydromorphone: More potent than morphine.

- This compound: Less effective than both morphine and hydromorphone.

- Metabolism Studies :

Toxicology Studies

Toxicological assessments have indicated that while this compound has a safety profile similar to other opioids, there are concerns regarding its potential for abuse and dependency. Studies have shown:

- Abuse Potential : Similar to that of morphine, necessitating careful monitoring in clinical settings.

- Withdrawal Symptoms : Patients transitioning off this compound reported withdrawal symptoms akin to those seen with other opioids.

特性

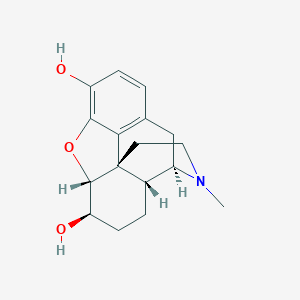

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3/t10-,11+,13+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVCSMSMFSCRME-NOSXKOESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018773 | |

| Record name | Dihydroisomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26626-12-0 | |

| Record name | (5α,6β)-4,5-Epoxy-17-methylmorphinan-3,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26626-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroisomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026626120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROMORPHOL, 6.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0JDQ5Z5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroisomorphine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。